1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone
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Overview
Description
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone is a complex organic compound that features a benzimidazole ring, a pyrrolidine ring, and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and indole intermediates, followed by their coupling through a pyrrolidine linker.
Preparation of Benzimidazole Intermediate: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Preparation of Indole Intermediate: The indole ring is often synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates through a pyrrolidine linker. This can be achieved using a variety of coupling reagents and conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, which may reduce the double bonds in the indole or benzimidazole rings.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the aromatic rings.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and potential bioactivity.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone involves its interaction with various molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific application.
Pathways Involved: In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(1H-benzimidazol-2-yl)-2-(1H-indol-3-yl)ethanone: Lacks the pyrrolidine ring, making it less complex.
1-(1H-indol-3-yl)-2-(1H-benzimidazol-2-yl)ethanone: Similar structure but different connectivity of the rings.
Uniqueness
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone is unique due to the presence of all three rings (benzimidazole, pyrrolidine, and indole) in its structure, which may confer unique biological and chemical properties not found in simpler analogs.
This compound’s complexity and potential for diverse applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C21H20N4O |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C21H20N4O/c26-20(12-14-13-22-16-7-2-1-6-15(14)16)25-11-5-10-19(25)21-23-17-8-3-4-9-18(17)24-21/h1-4,6-9,13,19,22H,5,10-12H2,(H,23,24) |
InChI Key |
OOJBGWGZEOVOHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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